Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)
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Overview
Description
Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI): is a chemical compound with a unique bicyclopropyl structure This compound is known for its distinctive molecular configuration, which includes a bicyclopropyl group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI) typically involves the formation of the bicyclopropyl group followed by its attachment to the ethanone moiety. The synthetic route may include steps such as cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents like diazomethane or Simmons-Smith reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the bicyclopropyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted bicyclopropyl derivatives.
Scientific Research Applications
Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI) has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules with unique properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI) involves its interaction with molecular targets and pathways within biological systems. The bicyclopropyl group can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules. The ethanone moiety may also play a role in the compound’s reactivity and overall biological activity.
Comparison with Similar Compounds
Ethanone, 1,1-(1,2-cyclopentanediyl)bis-, trans-(9CI): This compound has a similar ethanone moiety but features a cyclopentanediyl group instead of a bicyclopropyl group.
Ethanone, 1-(1-cycloocten-1-yl)-, (Z)- (9CI): Another related compound with a cyclooctenyl group attached to the ethanone moiety.
Uniqueness: Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI) is unique due to its bicyclopropyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the bicyclopropyl group can enhance reactivity, stability, or biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-[(1R,2S)-2-cyclopropylcyclopropyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-5(9)7-4-8(7)6-2-3-6/h6-8H,2-4H2,1H3/t7-,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRUAPWFNMOSEL-YUMQZZPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]1C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157897-16-0 |
Source
|
Record name | rac-1-[(1R,2S)-2-cyclopropylcyclopropyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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